molecular formula C6H9F3O2 B6601421 4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers CAS No. 2167643-45-8

4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers

Cat. No.: B6601421
CAS No.: 2167643-45-8
M. Wt: 170.13 g/mol
InChI Key: WLVYPVBMGDUHFM-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclopentane-1,2-diol is a compound that consists of a cyclopentane ring with a trifluoromethyl group attached to the fourth carbon and hydroxyl groups attached to the first and second carbons. The mixture of diastereomers refers to the presence of different stereoisomers that are not mirror images of each other.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 4-(trifluoromethyl)cyclopentane-1,2-diol typically begins with cyclopentane derivatives.

  • Reaction Steps:

  • Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the formation of the desired diastereomers.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to produce larger quantities of the compound.

  • Purification: The mixture of diastereomers is separated and purified using techniques such as chromatography to obtain the desired isomers in high purity.

Types of Reactions:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

  • Reduction: The compound can undergo reduction reactions to convert functional groups.

  • Substitution: Substitution reactions can occur at the hydroxyl or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like hydrochloric acid (HCl) and trifluoromethylating agents are employed.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(trifluoromethyl)cyclopentane-1,2-diol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)cyclohexane-1,2-diol: Similar structure but with a cyclohexane ring instead of cyclopentane.

  • 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Similar trifluoromethyl group but with a carboxylic acid functional group.

Uniqueness: The presence of the cyclopentane ring and the specific positioning of the hydroxyl groups make 4-(trifluoromethyl)cyclopentane-1,2-diol unique compared to other similar compounds. Its diastereomeric mixture adds complexity to its behavior and applications.

Properties

IUPAC Name

4-(trifluoromethyl)cyclopentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3-5,10-11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVYPVBMGDUHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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